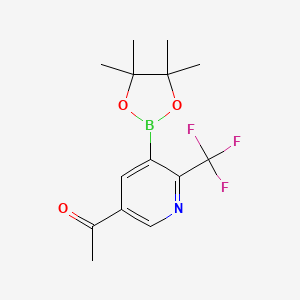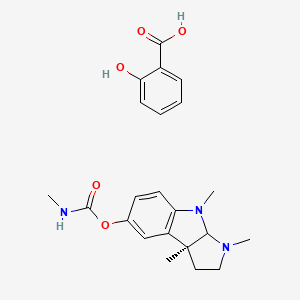
Eserine salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This compound has significant applications in medicine, particularly in the treatment of glaucoma and anticholinergic toxicity.
准备方法
Synthetic Routes and Reaction Conditions: Eserine salicylate can be synthesized through the reaction of physostigmine with salicylic acid. The reaction typically involves heating the two compounds in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from the Calabar bean followed by chemical modification to form the salicylate derivative. This process requires careful control of reaction conditions to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions: Eserine salicylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions typically involve the replacement of a functional group in the molecule with another group, often using nucleophiles or electrophiles.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the specific conditions used.
Reduction Products: Reduction reactions can produce reduced forms of the compound, which may have different biological activities.
Substitution Products: Substitution reactions can result in the formation of analogs with altered chemical properties.
科学研究应用
Eserine salicylate has a wide range of applications in scientific research, including:
Medicine: It is used in the treatment of glaucoma by reducing intraocular pressure and in the management of anticholinergic toxicity by restoring normal neurotransmitter levels.
Neuroscience: this compound is used to study the role of acetylcholine in neural signaling and to investigate the mechanisms of cholinergic neurotransmission.
Pharmacology: It serves as a tool compound in drug discovery and development, particularly in the search for new cholinesterase inhibitors.
Toxicology: this compound is used in toxicological studies to assess the effects of cholinesterase inhibitors and to develop antidotes for poisoning.
作用机制
Eserine salicylate exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly useful in conditions where there is a deficiency of acetylcholine, such as in glaucoma and anticholinergic toxicity.
Molecular Targets and Pathways Involved:
Acetylcholinesterase (AChE): The primary target of this compound is AChE, which is involved in the hydrolysis of acetylcholine.
Cholinergic Pathways: By increasing acetylcholine levels, this compound affects cholinergic pathways, which are critical for various physiological functions, including muscle contraction, heart rate regulation, and cognitive processes.
相似化合物的比较
Donepezil: Used in the treatment of Alzheimer's disease.
Rivastigmine: Another Alzheimer's disease medication.
Galantamine: Also used for Alzheimer's disease and dementia.
属性
分子式 |
C22H27N3O5 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13?,15-;/m0./s1 |
InChI 键 |
HZOTZTANVBDFOF-LDCKTULKSA-N |
手性 SMILES |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
规范 SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
溶解度 |
>62 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)
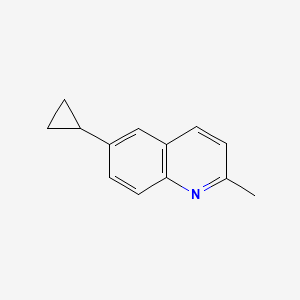
![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
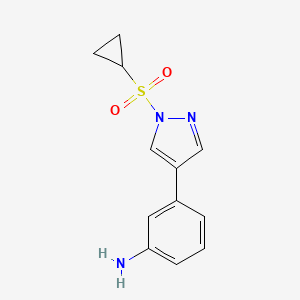
![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)
![3-[3-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15339671.png)
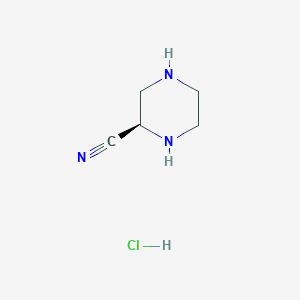
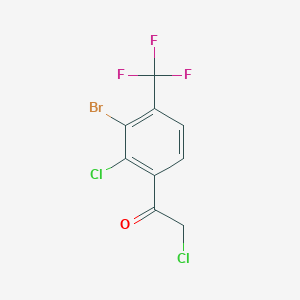
![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)

![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)
